Brivudine

Catalog No.
S548870
CAS No.
69304-47-8
M.F
C11H13BrN2O5
M. Wt
333.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Brivudine

CAS Number

69304-47-8

Product Name

Brivudine

IUPAC Name

5-[(E)-2-bromoethenyl]-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

Molecular Formula

C11H13BrN2O5

Molecular Weight

333.13 g/mol

InChI

InChI=1S/C11H13BrN2O5/c12-2-1-6-4-14(11(18)13-10(6)17)9-3-7(16)8(5-15)19-9/h1-2,4,7-9,15-16H,3,5H2,(H,13,17,18)/b2-1+/t7-,8+,9+/m0/s1

InChI Key

ODZBBRURCPAEIQ-PIXDULNESA-N

SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)C=CBr)CO)O

Solubility

Soluble in DMSO, not in water

Synonyms

(E)-5-(2-bromovinyl)-2'-deoxyuridine, (Z)-5-(2-bromovinyl)-2'-deoxyuridine, 5-(2-bromoethenyl)-2'-deoxyuridine, 5-(2-bromovinyl)-2'-deoxyuridine, 5-BVDU, brivudin, brivudine, E-5-(2-bromovinyl)-dUrd, Z-5-(2-bromovinyl)-dUrd, Zostex

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)C=CBr)CO)O

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/Br)CO)O

Description

The exact mass of the compound Brivudine is 332.00078 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Deoxyribonucleosides - Deoxyuridine - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Understanding Herpesvirus Replication:

Brivudine has been instrumental in studies to understand how herpesviruses replicate. Because it disrupts viral DNA synthesis, researchers can use Brivudine to investigate the enzymes and processes involved in herpesvirus replication. This knowledge is crucial for developing new antiviral therapies.

Development of New Antiviral Drugs:

Due to its mechanism of action, Brivudine serves as a starting point for the development of new antiviral drugs. By chemically modifying Brivudine, scientists can create new compounds with potentially improved antiviral properties []. This research approach can lead to more effective medications for treating herpesvirus infections.

Investigating Viral Resistance:

Since viruses can mutate and develop resistance to antiviral drugs, Brivudine is used in research to study how herpesviruses develop resistance to therapy. By analyzing how viruses become resistant to Brivudine, scientists can gain insights into preventing or overcoming drug resistance in future treatments [].

Brivudine is a synthetic nucleoside analogue of thymidine, specifically designed to exhibit antiviral properties. Its chemical structure is characterized by the presence of a bromovinyl group at the 5-position of the deoxyribose sugar, which is critical for its mechanism of action against viral infections, particularly herpes simplex virus and varicella-zoster virus. The active form of brivudine is brivudine 5'-triphosphate, which is produced through phosphorylation processes in the body and plays a significant role in inhibiting viral DNA synthesis .

  • Brivudine acts as a prodrug, meaning it requires conversion into its active form inside the cells.
  • Once phosphorylated, Brivudine-MP competes with thymidine-triphosphate (TTP), a natural building block of DNA, for incorporation into viral DNA by the viral DNA polymerase enzyme [].
  • Due to its structural similarity to thymidine, Brivudine-MP gets incorporated into the viral DNA, but it lacks the 3' hydroxyl group necessary for further chain elongation. This disrupts the viral DNA replication process and hinders viral multiplication [].
  • Brivudine is generally well-tolerated, but some side effects like nausea, headache, and diarrhea have been reported [].
  • No significant data exists on Brivudine's flammability or reactivity.
  • Due to its antiviral properties, Brivudine can be toxic to rapidly dividing cells, and caution is advised for pregnant or breastfeeding women [].
During its synthesis and metabolism:

  • Synthesis Steps:
    • The initial step involves the reaction of 2'-deoxyuridine with paraformaldehyde to produce 5-methylol-2'-deoxyuridine.
    • This intermediate is then oxidized using manganese dioxide to yield 5-formyl-2'-deoxyuridine.
    • A condensation reaction between 5-formyl-2'-deoxyuridine and malonic acid leads to the formation of (E)-5-(2-carboxyl vinyl)-2'-deoxyuridine, which is further processed to obtain brivudine .
  • Metabolism:
    • Once administered, brivudine is metabolized primarily by thymidine phosphorylase, leading to the formation of bromovinyluracil, its main inactive metabolite. This metabolic pathway is crucial as bromovinyluracil irreversibly inhibits dihydropyrimidine dehydrogenase, an enzyme responsible for inactivating certain chemotherapeutic agents like fluorouracil .

Brivudine exhibits potent antiviral activity by mimicking natural nucleosides. Its mechanism involves incorporation into viral DNA during replication, which subsequently inhibits viral DNA polymerases. This action effectively halts the replication cycle of viruses, making brivudine an effective treatment for infections caused by herpes viruses. Clinical studies have demonstrated its efficacy in reducing symptoms and duration of herpes zoster (shingles) when administered early in the course of infection .

The synthesis of brivudine involves several key steps:

  • Formation of 5-Methylol-2'-Deoxyuridine: Reaction between 2'-deoxyuridine and paraformaldehyde.
  • Oxidation: Using manganese dioxide to convert 5-methylol-2'-deoxyuridine into 5-formyl-2'-deoxyuridine.
  • Condensation Reaction: Combining 5-formyl-2'-deoxyuridine with malonic acid under acidic conditions (catalyzed by piperidine) at elevated temperatures to form (E)-5-(2-carboxyl vinyl)-2'-deoxyuridine.
  • Final Processing: Purification steps involving recrystallization and filtration yield the final product .

Brivudine is primarily used as an antiviral medication for treating herpes zoster infections. Its unique properties allow it to be effective even in patients who are also receiving chemotherapy that includes fluorouracil, although caution must be taken due to potential interactions . Additionally, research continues into its potential applications against other viral infections.

Brivudine has significant interactions with certain chemotherapeutic agents, particularly fluorouracil and its prodrugs. The main concern arises from the metabolite bromovinyluracil, which inhibits dihydropyrimidine dehydrogenase, leading to increased toxicity from fluorouracil due to impaired metabolism. This interaction can result in severe adverse effects or even fatal outcomes if not monitored carefully. Thus, patients receiving brivudine should avoid concurrent use of fluorouracil or closely related drugs .

Brivudine shares structural and functional similarities with several other nucleoside analogues. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
SorivudineNucleoside analogueSimilar mechanism but different metabolic pathways
AcyclovirGuanosine analoguePrimarily used for herpes simplex virus
FamciclovirGuanosine analogueProdrug for penciclovir; effective against herpes
LamivudineCytidine analogueUsed primarily for HIV treatment
RibavirinNucleoside analogueBroad-spectrum antiviral activity

Brivudine's uniqueness lies in its specific interaction with dihydropyrimidine dehydrogenase and its efficacy against varicella-zoster virus, making it particularly valuable in treating shingles compared to other nucleoside analogues .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-0.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

332.00078 g/mol

Monoisotopic Mass

332.00078 g/mol

Heavy Atom Count

19

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2M3055079H

Pharmacology

Brivudine is a uridine derivative and nucleoside analog with pro-apoptotic and chemosensitizing properties. In vitro, bromovinyl-deoxyuridine (BVDU) has been shown to downregulate the multifunctional DNA repair enzyme APEX nuclease 1, resulting in the inhibition of DNA repair and the induction of apoptosis. In addition, this agent may inhibit the expression of STAT3 (signal transducer and activator of transcription 3), which may result in the downregulation of vascular endothelial growth factor (VEGF). BVDU has also been found to inhibit the upregulation of chemoresistance genes (Mdr1 and DHFR) during chemotherapy. Overall, the gene expression changes associated with BVDU treatment result in the decrease or prevention of chemoresistance. In addition, this agent has been shown to enhance the cytolytic activity of NK-92 natural killer cells towards a pancreatic cancer cell line in vitro.

MeSH Pharmacological Classification

Antiviral Agents

ATC Code

J - Antiinfectives for systemic use
J05 - Antivirals for systemic use
J05A - Direct acting antivirals
J05AB - Nucleosides and nucleotides excl. reverse transcriptase inhibitors
J05AB15 - Brivudine

Other CAS

69304-47-8

Wikipedia

Brivudine

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Modify: 2023-08-15
1: García Fernández V, Garrido Arévalo M, Labrada González E, Hidalgo Correas FJ. [Fatal drug-drug interaction between 5-fluorouracil and brivudine.]. Farm Hosp. 2013 Enero-Febrero;37(1):72-73. Spanish. PubMed PMID: 23461503.
2: Zhang NQ, Zhao L, Ma S, Gu M, Zheng XY. Potent anticancer effects of lentivirus encoding a Drosophila melanogaster deoxyribonucleoside kinase mutant combined with brivudine. Asian Pac J Cancer Prev. 2012;13(5):2121-7. PubMed PMID: 22901180.
3: Heinrich JC, Tuukkanen A, Schroeder M, Fahrig T, Fahrig R. RP101 (brivudine) binds to heat shock protein HSP27 (HSPB1) and enhances survival in animals and pancreatic cancer patients. J Cancer Res Clin Oncol. 2011 Sep;137(9):1349-61. doi: 10.1007/s00432-011-1005-1. Epub 2011 Jul 22. PubMed PMID: 21833720.
4: Bleymehl K, Cinatl J, Schmidt-Chanasit J. Phenotypic and genetic characterization of varicella-zoster virus mutants resistant to acyclovir, brivudine and/or foscarnet. Med Microbiol Immunol. 2011 Aug;200(3):193-202. doi: 10.1007/s00430-011-0191-4. Epub 2011 Mar 4. Erratum in: Med Microbiol Immunol. 2012 Aug;201(3):403-5. PubMed PMID: 21373931.
5: Lahmer T, Hoffmann D, Heemann U, Küchle C, Frank H. Epstein-Barr virus encephalitis after kidney transplantation and successful treatment with brivudine. Transpl Int. 2010 Jun;23(6):e24-5. doi: 10.1111/j.1432-2277.2009.01045.x. Epub 2010 Jan 12. PubMed PMID: 20070626.
6: Rätz Bravo AE, Hofer S, Krähenbühl S, Ludwig C. Fatal drug-drug interaction of brivudine and capecitabine. Acta Oncol. 2009;48(4):631-3. doi: 10.1080/02841860802660502. PubMed PMID: 19165642.
7: Abraham S, Jones A, Toutous-Trellu L, Kerl-Bullani K, Chavaz P, Saurat JH, Piguet V. Linear Darier disease with herpes zoster superinfection treated successfully by brivudine. Br J Dermatol. 2006 Feb;154(2):365-7. PubMed PMID: 16433812.
8: Vij O, Bornfeld N, Roggendorf M, Fiedler M, Schilling H. [Brivudine as an alternative systemic therapy to aciclovir and ganciclovir in acute retinal necrosis syndrome due to varicella-zoster virus]. Klin Monbl Augenheilkd. 2003 Oct;220(10):710-5. German. PubMed PMID: 14577039.
9: Rabasseda X. Brivudine: a herpes virostatic with rapid antiviral activity and once-daily dosing. Drugs Today (Barc). 2003 May;39(5):359-71. Review. PubMed PMID: 12861349.

Explore Compound Types